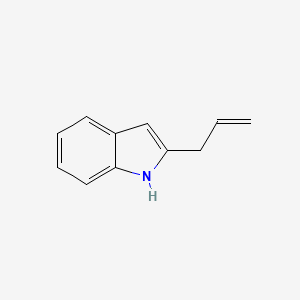

2-(2-Propenyl)indole

説明

2-(2-Propenyl)indole is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

2-(2-Propenyl)indole and its derivatives are increasingly being explored for their potential therapeutic effects. The indole scaffold is known for its versatility in drug design, allowing for modifications that can enhance biological activity.

Anticancer Properties

Research has demonstrated that indole derivatives exhibit promising anticancer activity. For instance, compounds derived from the indole structure have shown efficacy against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancers. In particular, certain derivatives have been reported to inhibit key pathways involved in cancer progression, such as the VEGFR-2 signaling pathway, with IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that this compound can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Research

Indoles, including this compound, are being studied for their interactions with various biological targets.

Neuropharmacology

Indole derivatives have been identified as ligands for neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor. This interaction suggests potential applications in treating neurological disorders by modulating neurotransmission .

Inflammatory Diseases

The anti-inflammatory properties of indole derivatives have been highlighted in recent studies. These compounds may inhibit inflammatory pathways and cytokine production, positioning them as potential therapeutic agents for diseases characterized by excessive inflammation .

Industrial Applications

In addition to their pharmaceutical potential, this compound is utilized in various industrial applications.

Synthesis of Dyes and Pigments

The compound serves as a building block in the synthesis of dyes and pigments due to its unique chemical structure, which allows for vibrant coloration properties. Its derivatives are employed in producing colorants used in textiles and plastics.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile intermediate in synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with desired properties .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various indole derivatives on MCF7 and HepG2 cell lines. The research found that specific modifications to the indole structure significantly enhanced cytotoxicity against these cancer types. The most effective compound exhibited an IC50 value of 1.13 μM against HepG2 cells, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

化学反応の分析

Dearomative (3+2) Annulation

2-(2-Propenyl)indole undergoes [3+2] annulation with azaoxyallyl cations to form pyrroloindoline derivatives. The reaction proceeds via a stepwise mechanism:

-

C–C bond formation at the indole C3 position.

-

Sigmatropic rearrangement and cyclization to yield fused tricyclic products.

| Reactant | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Azaoxyallyl cation, TFE/HFIP | Pyrroloindoline derivative | 54–78% |

Key Mechanistic Insights :

-

Solvent (TFE/HFIP) stabilizes transition states via H-bonding .

-

Steric effects from the propenyl group influence regioselectivity .

Palladium-Catalyzed Cyclization

The propenyl side chain participates in Pd-catalyzed cycloisomerization or cross-coupling reactions. For example:

| Substrate | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Pd₂(dba)₃/D tPBF | Macrocyclic indole-peptide hybrid | 89% |

Conditions :

Friedel-Crafts Acylation

The indole nucleus reacts with acid chlorides at the C3 position, while the propenyl group remains inert under mild conditions :

| Reactant | Reagent | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound | Indane-5-carbonyl chloride | 3-Indanoyl-2-(2-propenyl)indole | 75% |

Regioselectivity : Directed by the propenyl group’s electronic effects .

Propenyl Side-Chain Functionalization

-

Epoxidation : The propenyl group reacts with m-CPBA to form an epoxide (theoretical extrapolation from similar systems).

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the propenyl group to a propyl chain .

Reaction Thermodynamics

Thermochemical data for indole derivatives (NIST) :

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method |

|---|---|---|---|

| C₈H₇N + CH₃CO₂⁻ → [C₈H₇N·CH₃CO₂⁻] | 117 ± 4.2 | 78.7 ± 4.2 | TDAs/PHPMS |

特性

CAS番号 |

33588-69-1 |

|---|---|

分子式 |

C11H11N |

分子量 |

157.21 g/mol |

IUPAC名 |

2-prop-2-enyl-1H-indole |

InChI |

InChI=1S/C11H11N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h2-4,6-8,12H,1,5H2 |

InChIキー |

ANLKJTVUTKDNOV-UHFFFAOYSA-N |

正規SMILES |

C=CCC1=CC2=CC=CC=C2N1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。